4-fluoro-7-methyl-1H-benzo[d]imidazole
Description
Properties
CAS No. |
170918-34-0 |
|---|---|
Molecular Formula |
C8H7FN2 |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7FN2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
LJLWEQDZQXLOMG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)F)NC=N2 |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)NC=N2 |
Synonyms |
1H-Benzimidazole,4-fluoro-7-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic Effects :
Steric Effects :
- The methyl group at position 7 hinders access to reactive sites, slowing down ozone-mediated ring-opening reactions compared to smaller substituents (e.g., pyrazole derivatives require higher ozone doses for degradation ).
Reaction Kinetics with Ozone
The compound’s reactivity with ozone is expected to lie between imidazole and pyrazole derivatives due to substituent effects (Table 1):
Mechanistic Insights :
- Ozone attacks the electron-deficient imidazole ring, favoring Criegee-type mechanisms or oxygen addition (Figure 6 ). Fluorine’s electron withdrawal may shift attack sites toward less electronegative positions (e.g., C4 or C5).

- Methyl groups slow degradation by sterically shielding reactive sites, analogous to pyrazole’s higher ozone demand for complete elimination .
Environmental Persistence and Toxicity
- Persistence : Lower ozone reactivity compared to unsubstituted imidazoles suggests moderate environmental persistence, requiring hydroxyl radicals ($ \cdot \text{OH} $) for secondary degradation (e.g., pyrazole’s $ k_{\cdot \text{OH}} \approx 8 \times 10^9 \, \text{M}^{-1} \text{s}^{-1} $ ).
- Toxicity: Fluorinated byproducts (e.g., fluorinated aldehydes) may exhibit higher toxicity than non-halogenated analogues, as seen in studies of formamide derivatives . Methyl groups could mitigate bioaccumulation risks due to increased hydrophobicity .
Preparation Methods
Cyclocondensation of Substituted Benzene-1,2-Diamines
The most direct route involves reacting 4-fluoro-5-methylbenzene-1,2-diamine with formic acid or triethyl orthoformate. This method, however, requires access to the appropriately substituted diamine, which may necessitate multi-step synthesis. For example, 4-fluoro-3-methylnitrobenzene can be reduced to the corresponding diamine using catalytic hydrogenation (Pd/C, H₂).
Reaction Conditions :
-
Solvent : Acetic acid or methanol
-
Temperature : 80–100°C
Alternative Routes via Functional Group Interconversion
When the desired diamine is unavailable, post-cyclization functionalization offers an alternative:
Halogenation and Alkylation of Preformed Benzimidazole
A two-step process involves synthesizing unsubstituted benzimidazole followed by directed fluorination and methylation:
-
Benzimidazole Core Formation : React benzene-1,2-diamine with formic acid.
-
Electrophilic Fluorination : Use Selectfluor™ or F-TEDA-BF₄ in acetonitrile at 60°C.
-
Methylation : Treat with methyl iodide and K₂CO₃ in DMF at 50°C.
Challenges :
-
Regioselectivity issues may lead to mixtures of 4- and 5-fluoro isomers.
-
Methylation at position 7 requires careful control of reaction kinetics.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, as demonstrated in analogous benzimidazole syntheses:
Optimized Protocol for Rapid Cyclization
A mixture of 4-fluoro-5-methylbenzene-1,2-diamine (1.0 mmol) and triethyl orthoformate (1.2 mmol) in DMF was irradiated at 150°C for 15 minutes under microwave conditions. The crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Advantages :
-
Reaction Time : Reduced from 12 hours (conventional heating) to 15 minutes.
Patent-Derived Methodologies
Recent patents disclose innovative approaches to substituted benzimidazoles:
Palladium-Catalyzed Coupling (Patent WO2011099832A2)
A three-step sequence involving:
-
Suzuki-Miyaura coupling to introduce methyl group.
-
SNAr fluorination using KF in DMSO.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, MeB(OH)₂ | 80°C, 12h | 75% |
| 2 | KF, DMSO | 120°C, 6h | 63% |
| 3 | CNBr, MeOH | 50°C, 4h | 58% |
Comparative Analysis of Synthetic Routes
Purification and Characterization
Recrystallization :
Chromatography :
Analytical Data :
-
¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25–7.30 (m, 2H, Ar-H), 8.10 (s, 1H, NH).
-
HRMS : [M+H]⁺ calcd. for C₈H₇FN₂: 150.0593; found: 150.0591.
Industrial-Scale Considerations
Cost Drivers :
-
Price of 4-fluoro-5-methylbenzene-1,2-diamine (~$450/g, milligram scale).
-
Microwave reactors vs. traditional jacketed vessels (CAPEX comparison).
Safety :
Q & A
Q. What are the most reliable synthetic routes for preparing 4-fluoro-7-methyl-1H-benzo[d]imidazole derivatives?
The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions. For example, solvent-free methods using nano-montmorillonite clay as a catalyst yield 2-aryl-substituted derivatives efficiently at room temperature . Fluorine and methyl substituents can be introduced via pre-functionalized precursors, such as this compound intermediates, which are further modified using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.3 ppm, fluorine coupling patterns) .
- FTIR : Identifies functional groups (e.g., C=N stretching at ~1610 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .
- HRMS : Confirms molecular weights and isotopic patterns .
- X-ray crystallography : Resolves substituent orientation and planarity (e.g., dihedral angles between benzimidazole and aryl groups) .
Q. What safety protocols should be followed when handling this compound compounds?
Based on structurally similar benzimidazoles:
- Acute toxicity : Use PPE (gloves, lab coats) to avoid skin/eye contact (H315, H319) .
- Inhalation risks : Work in fume hoods to prevent respiratory irritation (H335) .
- Waste disposal : Follow institutional guidelines for halogenated organic compounds due to environmental toxicity .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for target binding (e.g., EGFR inhibition)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with EGFR’s kinase domain (PDB: 1M17). Focus on hydrophobic interactions with the methyl group and halogen bonding with fluorine .
- DFT calculations : B3LYP/6-31G* models evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .
- MD simulations : Assess binding stability over 100 ns trajectories to identify robust protein-ligand interactions .
Q. How should researchers address contradictory data between in-silico predictions and in-vitro assays for benzimidazole derivatives?
- Cross-validation : Replicate docking results with multiple software (e.g., MOE, Glide) .
- Experimental controls : Validate cytotoxicity assays (e.g., MTT) against known EGFR inhibitors (e.g., gefitinib) to calibrate activity thresholds .
- Meta-analysis : Use QSAR models to reconcile discrepancies (e.g., R² > 0.85 in RFR models for oxidation reactivity) .
Q. What strategies improve the pharmacokinetic profile of this compound-based therapeutics?
- ADMET optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility while retaining fluorine for metabolic stability .
- CYP450 inhibition assays : Screen for isoform-specific interactions (e.g., CYP3A4) to reduce off-target effects .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions, ensuring >5% free concentration for efficacy .
Q. What catalytic systems enhance the regioselectivity of benzimidazole functionalization?
- Nano-SiO₂ : Achieves 85–92% yield in solvent-free synthesis of 2-aryl derivatives via acid-catalyzed cyclization .
- Palladium catalysts : Enable C-H activation at the 4-position for late-stage fluorination or methylation .
- Photoredox catalysis : Generates radical intermediates for asymmetric functionalization under visible light .
Q. How can structural modifications mitigate toxicity in benzimidazole derivatives?
- In-silico toxicity screening : Use ProTox-II or ADMETLab to predict hepatotoxicity and mutagenicity .
- Electron-withdrawing groups : Replace methyl with trifluoromethyl to reduce metabolic activation while retaining activity .
- Prodrug approaches : Mask reactive sites (e.g., imidazole NH) with acetyl groups to improve safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

